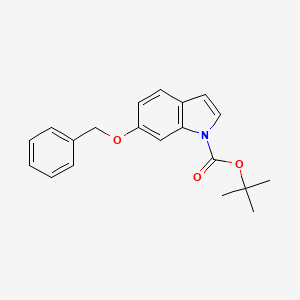

1-Boc-6-benzyloxyindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPBCFXYURDQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582987 | |

| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933474-39-6 | |

| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-6-benzyloxyindole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-tert-butoxycarbonyl-6-benzyloxyindole (1-Boc-6-benzyloxyindole), a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical properties, field-proven synthetic protocols, and critical reactivity insights to facilitate its effective use in the laboratory. We will explore the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative references.

Core Chemical and Physical Properties

This compound is a doubly protected indole derivative. The tert-butoxycarbonyl (Boc) group at the N1 position serves to deactivate the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution. The benzyl ether at the C6 position protects the hydroxyl group, which is a common feature in many biologically active natural products and synthetic molecules. This strategic protection makes the compound a stable and versatile building block.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 6-Benzyloxyindole | This compound | Data Source(s) |

| Molecular Formula | C₁₅H₁₃NO | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | 323.39 g/mol | [1] |

| CAS Number | 15903-94-3 | Not explicitly found, derived from precursor | [1] |

| Appearance | Yellow to brown crystalline solid | Off-white to white solid | [1], General Knowledge |

| Melting Point | 116-119 °C | Data not available, typically varies | [2] |

| Storage Temperature | 2-8°C | 2-8°C | [1][2] |

| Solubility | Slightly soluble in Chloroform, Diethyl Ether, Ethanol, Ethyl Acetate | Soluble in common organic solvents (DCM, THF, EtOAc) | [2] |

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected signals include the singlet for the nine protons of the bulky tert-butyl group of the Boc protector around 1.6 ppm. The methylene protons (CH₂) of the benzyl group typically appear as a singlet around 5.1 ppm. Aromatic protons from the indole core and the benzyl ring will resonate in the 6.5-7.5 ppm region. The protons at the C2 and C3 positions of the indole ring are particularly diagnostic, often appearing as doublets.

-

¹³C NMR: The carbon spectrum confirms the carbon framework. The carbonyl carbon of the Boc group is a key signal, typically found downfield around 150 ppm. The quaternary carbon of the tert-butyl group appears around 84 ppm. Signals for the aromatic carbons and the benzylic CH₂ carbon provide further structural confirmation. Definitive assignments of indole ring carbons can be complex and are often confirmed using 2D NMR techniques.[3]

Synthesis and Purification Protocol

The most direct and widely used method for preparing this compound is the N-protection of commercially available 6-benzyloxyindole. The protocol below is a robust, self-validating system designed for high yield and purity.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for the N-Boc protection of 6-benzyloxyindole.

Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-benzyloxyindole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the indole (approx. 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O electrophile and significantly accelerating the rate of N-acylation compared to using a non-nucleophilic base alone.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure white solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable reactivity, allowing for selective transformations at different sites of the molecule.

Caption: Key reactive sites on the this compound scaffold.

-

N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature is a common and efficient method. This regenerates the N-H indole, making it available for subsequent reactions like N-alkylation or N-arylation.

-

O-Benzyl Deprotection: The benzyl ether is stable to most conditions except for catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂) cleaves the C-O bond, revealing the free 6-hydroxyindole. This method is highly selective and orthogonal to the acid-labile Boc group.

-

Reactivity at the C3 Position: With the N1 position blocked by the Boc group, the indole core is primed for regioselective electrophilic substitution at the C3 position. This is the most common point of functionalization for reactions such as:

-

Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group using POCl₃ and DMF.

-

Friedel-Crafts Acylation/Alkylation: Reaction with acyl or alkyl halides in the presence of a Lewis acid.[1]

-

Halogenation: Introduction of bromine or iodine using reagents like NBS or NIS.

-

Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] 6-Benzyloxyindole and its N-Boc protected form are valuable intermediates for accessing a wide range of biologically active molecules.

-

Enzyme Inhibitors: It serves as a reactant for preparing inhibitors of protein kinase C (PKC) and hepatitis C virus (HCV).[1]

-

Receptor Ligands: The scaffold is used to synthesize potent and selective ligands for cannabinoid receptors (CB2).[1]

-

Neuroprotective Agents: Benzyloxy-containing aromatic structures, including those derived from indole, have been explored in the development of neuroprotective agents for conditions like ischemic stroke.[5]

-

Anticancer Research: Indole derivatives are widely investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.[6] The 6-oxygenated pattern is a key feature in several natural products with cytotoxic activity.

Safety and Handling

While this compound itself is not classified as acutely toxic, proper laboratory safety protocols are mandatory. The precursor, 6-benzyloxyindole, is classified as an irritant.

Table 2: Hazard and Safety Information

| Hazard Category | Description & Precautionary Statements | Source(s) |

| Acute Effects | May cause skin, eye, and respiratory system irritation.[2][7] | [2][7] |

| Handling | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid formation and inhalation of dust.[8] Use in a well-ventilated area or a chemical fume hood.[9] | [7][8][9] |

| Storage | Store in a tightly closed container in a cool, dry place.[8] Recommended storage temperature is 2-8°C.[2] | [2][8] |

| First Aid | Eyes: Rinse cautiously with water for several minutes.[8] Skin: Wash with plenty of soap and water.[9] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth with water and consult a physician.[8] | [8][9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] | [9] |

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

- (n.d.). Supplementary Information.

- (n.d.). Table of Contents.

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]

- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Angene Chemical. (2021). Safety Data Sheet. [Link]

-

Organic Syntheses. (n.d.). 1-benzylindole. [Link]

- CACHE. (n.d.). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System.

- (2023). 20230818 Indole Synthesis SI.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2).

-

PubChem - NIH. (n.d.). 7-(Benzyloxy)-1H-indole. [Link]

-

PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

-

Ab Enterprises. (n.d.). 5-benzyloxy-1-BOC-indole-2-boronic acid. [Link]

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. [Link]

-

PubChem - NIH. (n.d.). 5-Benzyloxyindole. [Link]

-

PubMed. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. [Link]

Sources

- 1. 6-Benzyloxyindole crystalline 15903-94-3 [sigmaaldrich.com]

- 2. 6-Benzyloxyindole | 15903-94-3 [amp.chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Boc-6-benzyloxyindole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Strategic Importance of Protected Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. However, the reactivity of the indole nitrogen can complicate synthetic routes, necessitating the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a favored choice for this role due to its steric bulk and ease of introduction and removal under specific conditions. This guide provides a comprehensive technical overview of 1-Boc-6-benzyloxyindole, a key intermediate that combines the versatile indole scaffold with two strategic protecting groups, enabling complex molecular elaborations. This compound is particularly valuable for the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents.

Core Compound Specifications

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 933474-39-6 | |

| Molecular Formula | C₂₀H₂₁NO₃ | Inferred from structure |

| Molecular Weight | 323.38 g/mol | Inferred from structure |

| IUPAC Name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |

| Appearance | Expected to be a solid | General observation for similar compounds |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and common method for the preparation of this compound is the N-Boc protection of 6-benzyloxyindole. The indole nitrogen, while not strongly nucleophilic, can be effectively acylated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Scheme

Spectroscopic Characterization of 1-Boc-6-benzyloxyindole: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, commonly known as 1-Boc-6-benzyloxyindole. This compound is a vital intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1] Accurate characterization is paramount for ensuring purity, confirming identity, and advancing research and development in medicinal chemistry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its chemical reactivity and biological function. Spectroscopic techniques provide a non-destructive means to verify this structure. The addition of the tert-butoxycarbonyl (Boc) protecting group to the indole nitrogen significantly alters the electronic environment of the heterocyclic ring, a change that is readily observable across different spectroscopic methods.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the indole core, the benzyloxy group, and the Boc protecting group. The introduction of the electron-withdrawing Boc group on the indole nitrogen generally leads to a downfield shift of the indole protons compared to the unprotected 6-benzyloxyindole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Boc (9H) | ~1.6 | s | - |

| Benzylic CH₂ (2H) | ~5.1 | s | - |

| Indole H-3 (1H) | ~6.5 | d | ~3.7 |

| Indole H-5 (1H) | ~6.9 | dd | ~8.7, 2.2 |

| Indole H-2 (1H) | ~7.5 | d | ~3.7 |

| Aromatic (benzyl, 5H) | ~7.3-7.5 | m | - |

| Indole H-7 (1H) | ~7.5 | d | ~8.7 |

| Indole H-4 (1H) | ~7.8 | d | ~2.2 |

Interpretation: The large singlet at approximately 1.6 ppm, integrating to nine protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The benzylic protons appear as a sharp singlet around 5.1 ppm. The protons of the indole ring are observed in the aromatic region, with their chemical shifts and coupling constants providing clear evidence of the substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc CH₃ | ~28.2 |

| Benzylic CH₂ | ~70.5 |

| Boc Quaternary C | ~83.5 |

| Indole C-3 | ~107.0 |

| Indole C-5 | ~113.8 |

| Indole C-7 | ~116.0 |

| Indole C-4 | ~121.5 |

| Indole C-2 | ~125.0 |

| Aromatic C (benzyl) | ~127.5, 128.0, 128.6 |

| Indole C-3a | ~130.0 |

| Indole C-7a | ~135.8 |

| Aromatic C (benzyl, ipso) | ~137.2 |

| Indole C-6 | ~156.0 |

| Boc C=O | ~149.8 |

Interpretation: The spectrum is expected to show distinct signals for the aliphatic carbons of the Boc and benzyloxy groups, as well as for the aromatic and heteroaromatic carbons. The carbonyl carbon of the Boc group is typically found around 150 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2850 |

| Carbamate C=O | Stretch | ~1730 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Ether & Carbamate) | Stretch | 1300-1050 |

| C-N | Stretch | ~1370 |

Interpretation: The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1730 cm⁻¹, corresponding to the carbonyl stretching of the Boc group. The presence of both aromatic and aliphatic C-H stretches, as well as strong C-O stretching bands, would further confirm the molecular structure.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellet preparation, mix ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 324.16 | Molecular Ion (protonated) |

| [M-C₄H₈]⁺ | 268.10 | Loss of isobutylene |

| [M-Boc]⁺ | 224.10 | Loss of the Boc group |

| [C₇H₇]⁺ | 91.05 | Tropylium ion (from benzyl group) |

Interpretation: In electrospray ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is expected at m/z 324. A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group (101 Da). The prominent peak at m/z 91 is characteristic of the benzyl group, which rearranges to the stable tropylium ion.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated confirmation of its chemical structure. The characteristic signals of the Boc, benzyloxy, and indole moieties are readily identifiable and serve as reliable markers for the identity and purity of this important synthetic intermediate. The data and interpretations presented in this guide are intended to assist researchers in the fields of organic synthesis and drug development in their analytical endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-1H-indole. Retrieved from [Link]

-

ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. Retrieved from [Link]

-

MDPI. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Bis(phenylmethoxy)-1H-indole. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

NIST. (n.d.). Benzene. Retrieved from [Link]

Sources

Solubility and stability of 1-Boc-6-benzyloxyindole

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-6-benzyloxyindole

Introduction

In the landscape of pharmaceutical synthesis and drug development, indole derivatives represent a privileged scaffold, forming the core of numerous natural products and therapeutic agents.[1] Among these, this compound serves as a critical intermediate, valued for its strategic deployment of protecting groups that facilitate complex molecular construction. The tert-butyloxycarbonyl (Boc) group at the N1 position offers robust protection that is readily removed under specific acidic conditions, while the 6-benzyloxy group enhances solubility and provides a versatile handle for further functionalization.[1][2]

The successful progression of any active pharmaceutical ingredient (API) or intermediate from discovery to a viable product hinges on a thorough understanding of its physicochemical properties. For this compound, its solubility and stability are not mere data points; they are foundational pillars that dictate its handling, formulation, purification, and storage. A comprehensive grasp of these characteristics is essential for designing reliable synthetic routes, developing stable formulations, and ensuring regulatory compliance.

This guide provides an in-depth technical analysis of the solubility and stability of this compound. We will explore the theoretical underpinnings of its behavior, present field-proven experimental protocols for its characterization, and discuss the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key building block.

Physicochemical Profile

A molecule's fundamental properties govern its interactions with solvents and its inherent reactivity. The structure of this compound, featuring a planar indole core, a bulky, lipophilic Boc group, and a polar benzyloxy ether, results in a nuanced physicochemical profile.

| Property | Value | Source |

| IUPAC Name | tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate | N/A |

| Molecular Formula | C₂₀H₂₁NO₃ | Calculated |

| Molecular Weight | 323.39 g/mol | Calculated |

| Appearance | White to pale yellow or brown crystalline powder | [3][4] |

| Storage Temperature | 2-8°C recommended |

Solubility Assessment

Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and bioavailability. The solubility of this compound is primarily dictated by the balance between the lipophilic indole, Boc, and benzyl moieties and the polar ether linkage. While specific quantitative data is not readily published, a systematic experimental approach can reliably determine its solubility profile in various solvent systems relevant to synthesis, purification, and formulation.

Theoretical Considerations

The large, nonpolar surface area contributed by the aromatic rings and the tert-butyl group suggests good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. The presence of the ether oxygen and the carbonyl group of the Boc protector may impart limited solubility in more polar solvents like alcohols, but poor solubility is expected in aqueous systems.

Experimental Workflow: Solubility Determination

The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a crystalline compound. The workflow is designed to ensure that a saturated solution is achieved and accurately quantified.

Caption: Workflow for Equilibrium Shake-Flask Solubility Assessment.

Protocol: Shake-Flask Solubility Measurement

-

Preparation : Add an excess amount of crystalline this compound (e.g., 50-100 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the test solvent (e.g., Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, THF, Water). The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration : Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling : After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to sediment.

-

Filtration : Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette. Immediately filter the aliquot through a 0.45 µm chemically inert syringe filter (e.g., PTFE) to remove any undissolved microparticles.

-

Quantification : Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).[5] Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

| Solvent | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Classification |

| Water | 80.1 | <0.1 | Insoluble |

| Methanol | 32.7 | TBD | TBD |

| Ethanol | 24.5 | TBD | TBD |

| Acetonitrile | 37.5 | TBD | TBD |

| Acetone | 20.7 | TBD | TBD |

| Ethyl Acetate | 6.0 | TBD | TBD |

| Dichloromethane | 8.9 | TBD | TBD |

| Tetrahydrofuran (THF) | 7.5 | TBD | TBD |

| Hexanes | 1.9 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Stability Profile and Forced Degradation

Understanding the chemical stability of this compound is paramount for defining storage conditions, shelf-life, and predicting potential impurities. Forced degradation, or stress testing, is an essential component of drug development that intentionally degrades the molecule to identify likely degradation products and establish degradation pathways.[6][7] This process is critical for developing stability-indicating analytical methods.[8][9]

Causality of Degradation: Functional Group Analysis

The structure of this compound contains several moieties susceptible to degradation:

-

N-Boc Group : The tert-butoxycarbonyl group is a carbamate ester highly susceptible to cleavage under acidic conditions (acid-labile), yielding the deprotected 6-benzyloxyindole, isobutylene, and carbon dioxide.[1] It is generally stable to basic and nucleophilic conditions.[10]

-

Indole Ring : The electron-rich indole nucleus can be susceptible to oxidation.

-

Benzyloxy Group : The benzylic ether linkage can be cleaved under harsh acidic or reductive conditions. The benzylic C-H bonds are also potential sites for auto-oxidation.[6]

Experimental Workflow: Forced Degradation Studies

A systematic forced degradation study exposes the compound to a range of harsh conditions to generate potential degradants.[7][11]

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation Studies

For each condition, a control sample (unstressed, stored at 2-8°C) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.[9]

-

Acidic Hydrolysis :

-

To 1 mL of a 1 mg/mL stock solution of the compound in acetonitrile, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Analyze by HPLC. The primary expected degradant is 6-benzyloxyindole.

-

-

Basic Hydrolysis :

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at 60°C and sample at appropriate time points.

-

Neutralize aliquots with 0.1 M HCl before analysis. Significant degradation is less likely compared to acidic conditions due to the stability of the Boc group to base.[10]

-

-

Oxidative Degradation :

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Sample at various time points and analyze directly by HPLC.

-

-

Thermal Degradation (Thermolysis) :

-

Place a small amount of the solid compound in a vial.

-

Heat in a calibrated oven at a high temperature (e.g., 80°C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation :

-

Expose a solution of the compound (e.g., 1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples by HPLC.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector is the technique of choice for this purpose.

Causality of Method Choice

RP-HPLC is ideal because it separates compounds based on their hydrophobicity. This compound is significantly more lipophilic than its primary acid-degradation product, 6-benzyloxyindole (due to the loss of the Boc group). This difference in polarity allows for excellent chromatographic separation on a C18 column. A PDA detector is crucial as it provides spectral information, helping to assess peak purity and identify degradants that may co-elute.

Logic of Method Development and Validation

The development process is iterative, starting with method screening and optimization, followed by a formal validation to prove its suitability for the intended purpose.

Caption: Logic Flow for Stability-Indicating HPLC Method Development.

Protocol: RP-HPLC Method for Quantification

-

Chromatographic Conditions :

-

Instrument : HPLC system with a PDA or UV-Vis detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of Acetonitrile (A) and Water (B). Example: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to 60% A and equilibrate.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : Monitor at a wavelength of maximum absorbance (e.g., determined from the UV spectrum, likely around 270-280 nm).

-

Injection Volume : 10 µL.

-

-

Standard and Sample Preparation :

-

Standard Stock Solution : Accurately weigh and dissolve ~10 mg of this compound reference standard in 100 mL of acetonitrile to get a 100 µg/mL solution.

-

Calibration Standards : Serially dilute the stock solution to prepare standards across a suitable range (e.g., 1-50 µg/mL).

-

Sample Preparation : Dilute stressed samples with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

Data Presentation: Method Validation Parameters

The method must be validated according to ICH Q2(R1) guidelines. Key parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Peak is spectrally pure and resolved from all degradants. |

| Linearity (R²) | ≥ 0.999 | > 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | < 1.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | e.g., ~5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | e.g., ~15 ng/mL |

| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp) | Method is robust to small variations. |

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has outlined a comprehensive, scientifically-grounded framework for evaluating its solubility and stability. The key takeaways are:

-

Solubility : The molecule is expected to be highly soluble in common organic solvents and poorly soluble in aqueous media. A systematic determination using the shake-flask method is recommended for quantitative characterization.

-

Stability : The primary liability of the molecule is the acid-labile N-Boc protecting group. Forced degradation studies are essential to confirm this pathway and to investigate susceptibility to oxidation, heat, and light.

-

Analytical Control : A validated stability-indicating RP-HPLC method is critical for accurately quantifying this compound in the presence of its degradants, ensuring the purity and quality required for advanced applications in drug discovery and development.

By applying the principles and protocols detailed herein, researchers and developers can confidently handle, store, and utilize this compound, ensuring the integrity of their synthetic processes and the quality of their final products.

References

- BenchChem. A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen. Benchchem.

- C. M. Riley, T. W. Rosanske, S. A. Miller, and K. M. G. O’Connor. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- S. K. Singh. Forced Degradation Studies for Biopharmaceuticals. BioPharm International.

- M. K. Sharma and M. Murugesan. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- S. Singh, M. Junwal, G. Singh, et al. Forced Degradation Studies. MedCrave online.

- Chem-Impex. 6-Benzyloxyindole. Chem-Impex International.

- M. Blessy, R. D. Patel, P. N. Prajapati, and Y. K. Agrawal. Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- RSC Publishing. Analytical Methods. RSC Publishing.

- Semantic Scholar. Analytical Methods. Semantic Scholar.

- Splendid Lab Pvt. Ltd. 6-Benzyloxyindole. Splendid Lab.

- Sigma-Aldrich. 6-Benzyloxyindole crystalline. Sigma-Aldrich.

- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.

- ResearchGate. Switching radical stability by pH-induced orbital conversion. ResearchGate.

- ACS Publications. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ACS Publications.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.

- RSC Publishing. Analytical Methods. RSC Publishing.

- AB Enterprises. 5-benzyloxy-1-BOC-indole-2-boronic acid. AB Enterprises.

- Bentham Science. An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Bentham Science.

- BenchChem. Comparative Guide to Analytical Methods for the Quantification of 3-Cyanoindole. Benchchem.

- TOKU-E. Solubility Data Resource. TOKU-E.

- Pergamon Press. SOLUBILITY DATA SERIES. Pergamon Press.

- Fisher Scientific. 6-Benzyloxyindole, 97%. Fisher Scientific.

- Pergamon Press. SOLUBILITY DATA SERIES. Pergamon Press.

- ResearchGate. Solubility of benzilic acid in select organic solvents at 298.15 K. ResearchGate.

- Hindawi. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Hindawi.

- Thermo Fisher Scientific. 6-Benzyloxyindole, 97% 250 mg. Thermo Fisher Scientific.

- Thermo Fisher Scientific. 6-Benzyloxyindole, 97%. Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Benzyloxyindole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. pharmtech.com [pharmtech.com]

- 9. ijrpp.com [ijrpp.com]

- 10. researchgate.net [researchgate.net]

- 11. biopharminternational.com [biopharminternational.com]

- 12. database.ich.org [database.ich.org]

A Technical Guide to the Commercial Availability and Synthetic Utility of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. We address its commercial availability, finding it to be a specialized reagent primarily available through custom synthesis rather than as a standard catalog item. This guide details a reliable, field-tested synthetic protocol for its preparation from commercially available precursors. Furthermore, we explore its strategic importance in drug discovery, stemming from its dual N-Boc and 6-O-Bn protecting groups, which allow for controlled, sequential functionalization of the indole scaffold. This document serves as a practical resource for researchers aiming to incorporate this versatile building block into their synthetic programs, particularly in the development of kinase inhibitors and other targeted therapeutics.

Introduction: The Strategic Value of a Doubly-Protected Indole Scaffold

The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1] Its broad pharmacological relevance makes functionalized indole intermediates highly valuable in drug discovery campaigns.[2][3]

The subject of this guide, tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, is a strategically designed synthetic intermediate. Its utility lies in the orthogonal nature of its two key protecting groups:

-

N-tert-butoxycarbonyl (Boc): This group protects the indole nitrogen, preventing unwanted side reactions and modulating the reactivity of the indole ring. It is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1]

-

6-Benzyloxy (Bn): This group protects a phenol at the 6-position of the indole ring. The benzyl ether is robust but can be cleanly cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that leaves the N-Boc group and many other functional groups intact.

This dual-protection scheme provides chemists with precise control over the synthetic sequence, allowing for selective modification at the nitrogen or the 6-position, making it an invaluable tool for building complex molecular architectures.

Commercial Availability and Procurement Strategy

A thorough review of major chemical supplier catalogs indicates that tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is not a widely stocked, off-the-shelf compound. While numerous derivatives such as tert-butyl 6-hydroxy-1H-indole-1-carboxylate[4] and other substituted indoles are available, the target compound itself is typically procured via custom synthesis.

Table 1: Supplier Information for Related Precursors and Custom Synthesis Services

| Supplier | Compound Type | Notes |

| BLDpharm | Indole Derivatives[4][5][6] | Offers key precursors like tert-butyl 6-hydroxy-1H-indole-1-carboxylate and provides custom synthesis services. |

| Smolecule | Indole Derivatives[7] | Lists various functionalized indoles for research purposes. |

| Sigma-Aldrich | Indole Building Blocks[8] | Extensive catalog of indole precursors suitable for the synthesis of the target compound. |

| Active Biopharma | Indazole/Indole Carboxylates | Specializes in related heterocyclic building blocks. |

Recommended Procurement Workflow

Given its status as a non-catalog item, a logical procurement strategy is essential. The primary decision point is whether to synthesize the compound in-house or to outsource its production to a custom synthesis provider.

Caption: Recommended two-step synthesis pathway.

Step-by-Step Experimental Procedure

Step 1: Synthesis of tert-butyl 6-hydroxy-1H-indole-1-carboxylate

-

Setup: To a solution of 6-hydroxyindole (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N) (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in CH₂Cl₂ dropwise over 20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient). The product, tert-butyl 6-hydroxy-1H-indole-1-carboxylate, is typically a solid. [4] Step 2: Synthesis of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate

-

Setup: Dissolve the crude or purified product from Step 1 (1.0 eq) in dimethylformamide (DMF) (approx. 0.3 M) in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) followed by benzyl bromide (BnBr) (1.2 eq).

-

Reaction: Heat the mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice water. A precipitate will often form. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF. Dry over Na₂SO₄ and filter.

-

Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate as a solid.

Spectroscopic and Chromatographic Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound. The following data are typical for this molecule.

Table 2: Expected Analytical Data

| Technique | Specification | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃) | ~1.65 ppm: singlet, 9H (Boc C(CH₃)₃). ~5.10 ppm: singlet, 2H (Benzyl CH₂). ~6.50 ppm: doublet, 1H (Indole H3). ~6.90-7.60 ppm: multiplet, 8H (Indole aromatic H + Benzyl aromatic H). ~8.10 ppm: broad singlet, 1H (Indole H7). |

| ¹³C NMR | (100 MHz, CDCl₃) | ~28 ppm: (Boc C(CH₃)₃). ~71 ppm: (Benzyl CH₂). ~84 ppm: (Boc C(CH₃)₃). ~102-140 ppm: (Aromatic carbons). ~150 ppm: (Boc C=O). ~158 ppm: (Indole C6-O). |

| HPLC-MS | (C18 column, H₂O/ACN gradient with 0.1% Formic Acid) | Purity: >95% (by UV at 254 nm). Mass (ESI+): Expected m/z for [M+H]⁺ = 324.16, for [M+Na]⁺ = 346.14. |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. [9][10]

Strategic Applications in Drug Development

The primary value of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is as a versatile intermediate for creating libraries of substituted indoles. The orthogonal protecting groups allow for a branching synthetic strategy.

Caption: Downstream synthetic pathways enabled by selective deprotection.

-

Pathway A: N-1 Functionalization: Treatment with an acid like TFA selectively cleaves the Boc group, exposing the indole nitrogen. The resulting 6-(benzyloxy)-1H-indole can then undergo N-alkylation, N-arylation, or N-acylation, which is a common strategy for tuning the properties of kinase inhibitors. [1]* Pathway B: C-6 Functionalization: Catalytic hydrogenolysis removes the benzyl group, revealing the 6-hydroxy functionality. This phenol can be converted into a variety of ethers or esters to probe interactions with a biological target or to improve physicochemical properties. The N-Boc group remains in place to protect the nitrogen during these transformations.

This strategic flexibility allows for the rapid generation of diverse analogs, accelerating structure-activity relationship (SAR) studies in drug discovery programs targeting enzymes like protein kinases or receptors such as CysLT1. [3]

Conclusion

While not a readily available catalog chemical, tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is an exceptionally valuable intermediate for medicinal chemistry and drug discovery. Its synthesis is straightforward and reliable from common starting materials. The true power of this molecule lies in its design, offering chemists orthogonal handles for the sequential and controlled elaboration of the indole scaffold. Understanding its procurement, synthesis, and strategic application can significantly benefit research programs focused on developing novel indole-based therapeutics.

References

-

Lead Sciences. tert-Butyl 6-hydroxy-1H-indole-1-carboxylate. [Link]

-

Active Biopharma. Tert-butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate. [Link]

-

Aladdin. tert-Butyl 5-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

-

Tradeindia. Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

-

SpectraBase. 6-BENZYLOXY-3-(TERT.-BUTYL-DIPHENYL-SILYL)-OXYMETHYL-1-(5',6',7'-TRIMETHOXY-INDOL-2'-YL-CARBONYL) - 13C NMR. [Link]

-

Organic Syntheses. 1-benzylindole. [Link]

-

National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

-

PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]

-

Turovskij, N. A., et al. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]

-

Korea Science. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 6-hydroxy-1H-indole-1-carboxylate - Lead Sciences [lead-sciences.com]

- 5. 1-(tert-Butyl) 5-methyl 6-(benzyloxy)-1H-indole-1,5-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 7-(benzyloxy)-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. Buy tert-butyl 6-(benzyloxy)-2-hydroxy-1H-indole-1-carboxylate [smolecule.com]

- 8. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Benzyloxyindole(15903-94-3) 1H NMR [m.chemicalbook.com]

Introduction to N-Boc protected indole derivatives

An In-Depth Technical Guide to N-Boc Protected Indole Derivatives for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. However, the inherent reactivity of the indole N-H bond often complicates synthetic routes, leading to undesired side reactions and reduced yields. The introduction of the tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (N-Boc) is a transformative strategy in indole chemistry. This guide provides a comprehensive overview of N-Boc protected indole derivatives, detailing the causality behind their synthesis, the profound alteration of their chemical reactivity, and their strategic application in complex molecule synthesis. We will explore detailed, field-proven protocols for both the protection and deprotection of the indole nitrogen, offering insights into the mechanistic underpinnings that ensure procedural success and reproducibility.

The Strategic Imperative for N-Protection in Indole Chemistry

The indole ring system is characterized by a high electron density, particularly at the C3 position, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons contributes significantly to the aromaticity of the pyrrole ring. The N-H proton is weakly acidic and can be removed by bases, rendering the nitrogen nucleophilic. This dual reactivity can be problematic in multi-step syntheses where reactions are desired at other positions of the indole core or on its substituents.

The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group for the indole nitrogen for several key reasons:

-

Reactivity Modulation: As a strong electron-withdrawing group, the N-Boc substituent significantly reduces the nucleophilicity of the indole ring, deactivating it towards common electrophiles and preventing undesired side reactions.

-

Directed Functionalization: The Boc group is a powerful directing group. Its steric bulk and ability to coordinate with organolithium reagents facilitate selective deprotonation and subsequent functionalization at the C2 position, a transformation that is difficult to achieve with unprotected indoles.

-

Chemical Stability: N-Boc protected indoles are robust and stable under a wide range of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, allowing for extensive chemical modifications elsewhere in the molecule.[1][2]

-

Orthogonality: The Boc group's lability under acidic conditions allows for its selective removal in the presence of other protecting groups, such as base-labile Fmoc or hydrogenation-labile Cbz groups, which is a critical advantage in complex synthetic strategies.[3]

Synthesis of N-Boc Protected Indole Derivatives

The standard method for the N-Boc protection of amines and their heterocyclic analogues involves the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4]

Mechanistic Rationale and Common Protocols

The reaction proceeds via the nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of (Boc)₂O. Due to the relatively low nucleophilicity of the indole nitrogen, a base is often employed to deprotonate the N-H, generating the more potent indolide anion.

Common Base-Catalyzed Protocol: A catalytic amount of a non-nucleophilic base, such as 4-(Dimethylamino)pyridine (DMAP), is frequently used. The mechanism involves the initial formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate from DMAP and (Boc)₂O, which is then readily attacked by the indole nitrogen.

Heterogeneous Catalysis for Greener Synthesis: Recent methodologies have focused on environmentally benign approaches. For instance, the use of a solid-supported acid catalyst like Amberlite-IR 120 resin under solvent-free conditions provides a facile and efficient method for N-Boc protection.[1] This approach simplifies purification, as the catalyst can be removed by simple filtration.[1]

Experimental Protocol: N-Boc Protection of Indole

This protocol is a self-validating system designed for high yield and purity.

Reagents & Materials:

-

Indole (1.00 g, 8.54 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.05 g, 9.39 mmol, 1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (52 mg, 0.43 mmol, 0.05 equiv)

-

Tetrahydrofuran (THF), anhydrous (40 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.00 g, 8.54 mmol) and DMAP (52 mg, 0.43 mmol).

-

Dissolve the solids in anhydrous THF (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Add (Boc)₂O (2.05 g, 9.39 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is completely consumed (typically 2-4 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., 98:2) to afford N-Boc indole as a white solid.

Visualization: N-Boc Protection Workflow

Caption: General workflow for the synthesis of N-Boc indole.

Altered Reactivity and Synthetic Utility

The N-Boc group fundamentally alters the reactivity profile of the indole ring, enabling synthetic transformations that are otherwise challenging.

Directed Ortho-Metalation (C2-Lithiation)

The most significant impact of N-Boc protection is the ability to achieve selective C2-functionalization. Unprotected indoles undergo electrophilic substitution predominantly at C3. In contrast, the N-Boc group directs deprotonation to the C2 position upon treatment with a strong base like tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithio-N-Boc-indole is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a substituent exclusively at the C2 position.

Caption: C2-functionalization of indole via N-Boc directed lithiation.

Electrophilic Substitution

With the pyrrole moiety deactivated by the electron-withdrawing Boc group, electrophilic substitution reactions, such as nitration or halogenation, can be directed towards the benzene portion of the indole ring, typically at the C5 or C6 positions. For example, C3-nitration of N-protected indoles is a highly efficient method to access 3-nitroindoles, which is superior to the direct nitration of indole itself.[5]

Deprotection of the N-Boc Group

The removal of the Boc group is a critical step, regenerating the N-H functionality for subsequent reactions or to yield the final target molecule. The key is to use conditions that are mild enough to avoid cleaving other acid-sensitive groups that may be present.[6]

Mechanistic Rationale and Common Protocols

The N-Boc group is highly susceptible to acid-catalyzed cleavage. The mechanism involves protonation of the carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. This cation is typically scavenged by the solvent or an added scavenger, while the resulting carbamic acid spontaneously decarboxylates to liberate the free amine and carbon dioxide.

Standard Acidic Conditions:

-

Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) is the most common and efficient method, often achieving complete deprotection at room temperature within an hour.

-

HCl in Organic Solvents: Anhydrous HCl in solvents like 1,4-dioxane or methanol is also widely used.

Milder, Selective Conditions: For substrates containing other acid-labile functionalities (e.g., tert-butyl esters), milder conditions are required.

-

Oxalyl Chloride in Methanol: This system has been reported as a mild method for selective deprotection of N-Boc groups.[7] The reaction is often fast, occurring within hours at room temperature with high yields.[7]

-

Catalytic Sodium Methoxide (NaOMe) in Methanol: This basic condition provides an alternative for highly sensitive substrates.[2]

Experimental Protocol: TFA-Mediated Deprotection

This protocol ensures rapid and complete removal of the N-Boc group.

Reagents & Materials:

-

N-Boc Indole (1.00 g, 4.60 mmol)

-

Dichloromethane (DCM), anhydrous (15 mL)

-

Trifluoroacetic Acid (TFA) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolve N-Boc indole (1.00 g, 4.60 mmol) in anhydrous DCM (15 mL) in a round-bottom flask at room temperature.

-

Slowly add TFA (5 mL) to the stirring solution. Gas evolution (CO₂) will be observed.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Once complete, carefully concentrate the mixture under reduced pressure.

-

Re-dissolve the residue in ethyl acetate (50 mL).

-

Slowly and carefully add saturated aqueous NaHCO₃ solution to the stirred organic layer until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure indole product.

Comparative Data: Deprotection Methods

| Reagent System | Solvent | Temperature | Typical Time | Compatibility Notes |

| TFA / DCM | DCM | Room Temp. | 0.5 - 2 h | High efficiency; Cleaves other acid-labile groups (t-butyl esters, acetals). |

| HCl / Dioxane | Dioxane | Room Temp. | 1 - 4 h | Similar to TFA; provides the product as a hydrochloride salt. |

| (COCl)₂ / MeOH | Methanol | Room Temp. | 1 - 4 h | Milder conditions, suitable for some acid-sensitive substrates.[7] |

| NaOMe / MeOH | Methanol | Room Temp. | 1 - 6 h | Basic conditions; excellent for substrates with acid-labile groups.[2] |

Applications in Drug Development

N-Boc protected indole derivatives are pivotal intermediates in the synthesis of numerous biologically active molecules. For example, they are used in the synthesis of triazolyl-substituted heterocycles that have been identified as inhibitors of the kinase PDK1, a significant target in oncology research.[2] The ability to selectively functionalize the indole core using N-Boc chemistry is instrumental in building the complex molecular architectures required for modern drug candidates.[2]

Conclusion

The N-Boc protecting group is an indispensable tool in the synthetic chemist's arsenal for indole functionalization. It provides a robust and reliable method to temporarily mask the reactive N-H bond, thereby preventing unwanted side reactions and, more importantly, enabling regioselective C2-functionalization through directed metalation. The straightforward and high-yielding protocols for both its installation and its selective removal under various conditions underscore its versatility. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically employ N-Boc protected indoles for the efficient and elegant synthesis of complex, high-value molecules in drug discovery and beyond.

References

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica, 8(17), 272-276. Retrieved from [Link]

-

ACS Publications. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(25), 10145–10148. Retrieved from [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23261–23265. Retrieved from [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem Compound Database. Retrieved from [Link]

-

Gribble, G. W. (2003). Novel chemistry of indole in the synthesis of heterocycles. Pure and Applied Chemistry, 75(10), 1417–1432. Retrieved from [Link]

-

ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-6-benzyloxyindole: Synthesis, Characterization, and Reactivity

This guide provides a comprehensive technical overview of tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate, commonly known as 1-Boc-6-benzyloxyindole. A key intermediate in medicinal chemistry and organic synthesis, this molecule incorporates a versatile indole core, protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group and featuring a benzyl ether at the 6-position. This strategic combination of functional groups allows for selective manipulation and elaboration of the indole scaffold, making it a valuable building block for complex molecular architectures, including pharmaceutical agents and natural product analogs.[1]

This document is intended for researchers, chemists, and drug development professionals. It will delve into the physicochemical properties, synthesis, spectral characterization, and key chemical transformations of this compound, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical and Spectral Characteristics

The introduction of the bulky, lipophilic Boc group onto the 6-benzyloxyindole core significantly alters its physical properties, such as melting point and solubility, compared to the parent indole.

Physical Properties

A summary of the core physical and chemical identifiers for this compound and its parent compound, 6-benzyloxyindole, is presented below.

| Property | This compound (Predicted/Inferred) | 6-Benzyloxyindole (Reported) |

| Molecular Formula | C₂₀H₂₁NO₃ | C₁₅H₁₃NO[2] |

| Molecular Weight | 323.39 g/mol | 223.27 g/mol [2] |

| CAS Number | 948063-71-4 | 15903-94-3[2] |

| Appearance | White to off-white or pale yellow crystalline solid | Yellow to brown crystalline powder[2] |

| Melting Point | Data not available; expected to differ from parent | 113.5-119.5 °C[3] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone); Insoluble in water | Soluble in Chloroform, Diethyl Ether, Ethanol (Slightly) |

| Storage | Store at 2-8°C, under inert gas, protected from light and moisture[4] | Store at 2-8°C[2] |

Spectral Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.6 ppm.

-

Benzyl Group: A singlet for the two benzylic protons (-O-CH₂ -Ph) should appear around δ 5.1 ppm. The five aromatic protons of the phenyl ring will present as a multiplet between δ 7.3-7.5 ppm.

-

Indole Ring: The indole protons will show characteristic shifts. H-2 and H-3 will likely appear as doublets around δ 6.5 and δ 7.5 ppm, respectively. The protons on the benzo portion of the ring (H-4, H-5, H-7) will be observed in the aromatic region, with their specific shifts and coupling patterns influenced by the benzyloxy and Boc groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 28 ppm, and the carbonyl carbon (-C =O) will be significantly downfield, around δ 150 ppm. The quaternary carbon of the Boc group itself (C (CH₃)₃) is expected around δ 84 ppm.

-

Benzyl Group: The benzylic carbon (-O-C H₂-Ph) should be found near δ 70 ppm. The aromatic carbons of the phenyl ring will resonate in the typical δ 127-137 ppm range.

-

Indole Ring: The eight carbons of the indole scaffold will have distinct chemical shifts, with C-6 (bearing the benzyloxy group) being significantly downfield.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the Boc carbonyl (C=O) stretch is expected around 1725-1740 cm⁻¹ .

-

C-O stretching vibrations from the benzyl ether will appear in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretching will be observed above 3000 cm⁻¹ , and aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

-

Unlike its parent compound, the characteristic N-H stretch of the indole ring (around 3400 cm⁻¹) will be absent due to Boc protection.

-

Synthesis and Purification

The synthesis of this compound is a straightforward N-protection reaction starting from commercially available 6-benzyloxyindole. The causality behind this protocol is the deprotonation of the indole nitrogen, which is weakly acidic, to form a nucleophilic indolide anion that subsequently attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Diagram of Synthetic Workflow

Caption: Synthetic workflow for the N-Boc protection of 6-benzyloxyindole.

Experimental Protocol: N-Boc Protection

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-benzyloxyindole (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) to the solution, followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

-

Causality Note: DMAP is a highly effective acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the indole nitrogen. For bases like sodium hydride (NaH), the indole is deprotonated first before the addition of Boc₂O.

-

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove DMAP, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The final product should be a crystalline solid upon removal of the solvent.

Chemical Reactivity and Strategic Deprotection

The utility of this compound lies in the orthogonal nature of its two protecting groups. The acid-labile Boc group and the hydrogenolysis-labile benzyl group can be removed selectively, enabling precise synthetic planning.

Deprotection of the N-Boc Group (Revealing the Indole N-H)

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine.[5]

Caption: Workflow for the acidic cleavage of the N-Boc protecting group.

-

Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM).

-

Acid Addition: Cool the solution in an ice bath (0 °C) and add Trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Causality Note: TFA is a strong acid that effectively protonates the Boc group without being strongly nucleophilic. The reaction is often run in DCM, which is a good solvent for the starting material and is inert to the acidic conditions.[6]

-

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 6-benzyloxyindole.

-

Cleavage of the 6-O-Benzyl Ether (Revealing the 6-Hydroxy Group)

The benzyl ether is robust to most conditions except for hydrogenolysis or treatment with very strong Lewis acids. Catalytic hydrogenation is the most common and mildest method for its removal.[7]

Caption: Workflow for the hydrogenolysis of the O-benzyl protecting group.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol% Pd) to the solution.

-

Causality Note: Pd/C is a heterogeneous catalyst that facilitates the cleavage of the C-O bond by molecular hydrogen. It is chosen for its high efficiency and ease of removal by filtration.[3]

-

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours at room temperature.

-

Workup:

-

Carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-6-hydroxyindole, which can be further purified if necessary.

-

Reactivity of the Indole Core

With the nitrogen protected, electrophilic substitution reactions on the indole ring are directed primarily to the C3 position, which is the most nucleophilic site.[8] However, strong electrophiles or specific conditions can lead to substitution at other positions. The Boc group can also direct lithiation to the C2 position, providing a route to further functionalization.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, a hazard assessment can be made based on its constituent parts and related compounds.[9][10]

-

Hazard Identification:

-

May cause skin and serious eye irritation.[4]

-